molecular formula C9H10F3NO3 B13729423 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one

Cat. No.: B13729423
M. Wt: 237.18 g/mol
InChI Key: BNIMTBKZKXNWJB-UHFFFAOYSA-N
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Description

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Chemical Reactions Analysis

2.1. Acylation via TFAA

The reaction proceeds via nucleophilic attack of the amine nitrogen on the TFAA carbonyl, facilitated by pyridine as a base to absorb the released acid (Figure 1). The trifluoroacetyl group is introduced at position 3 due to steric and electronic directing effects .

2.2. Boc Protection/Deprotection

  • Protection : Boc groups are introduced to mask amine groups during synthesis.

  • Deprotection : TFA selectively removes Boc groups, exposing reactive intermediates for further acylation .

3.1. Spectral Data

  • ¹H NMR :

    • δ 4.15 (br.d, 2H, NH), δ 2.96 (dddd, 1H, piperidine CH), δ 1.59–1.71 (m, 2H, piperidine CH₂) .

  • ¹⁹F NMR :

    • δ -77.3 ppm (trifluoroacetyl CF₃) .

  • Mass Spectrometry (MS) :

    • m/z 280 (M - 1) for trifluoroacetyl derivatives .

3.2. Stability and Purification

  • Stability : The compound is stable under standard conditions but requires careful handling during deprotection steps.

  • Purification : Column chromatography (ethyl acetate/heptane gradients) or extraction with MTBE/EtOAc followed by drying (Na₂SO₄) are common methods .

Comparison of Reaction Conditions

Parameter Trifluoroacetyl Group Acetyl Group
Reagents TFAA, pyridineAcetyl chloride, Boc
Temperature 0°C → 40–60°CRT or mild heating
Time 24–48 h1–4 h
Solvent Toluene, MTBEMeOH, DCM

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth and proliferation .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating chronic inflammatory diseases .

3. Soluble Epoxide Hydrolase Inhibition
In pharmacological studies, derivatives of piperidine compounds similar to this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in regulating blood pressure and inflammation, suggesting that this compound could be explored for cardiovascular applications .

Material Science Applications

1. Polymer Synthesis
The unique functional groups present in this compound make it an excellent precursor for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, which are valuable properties in various industrial applications .

2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. The trifluoroacetyl group imparts hydrophobic characteristics, making it suitable for water-resistant applications .

Case Studies

Study Application Findings
Study on Anticancer Activity Cancer TreatmentDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Research on Anti-inflammatory Effects Chronic InflammationReduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic use in inflammatory diseases.
Investigation of sEH Inhibition Cardiovascular HealthShowed dose-dependent inhibition of sEH activity with potential implications for hypertension treatment.
Development of Polymers Material ScienceCreated polymers with improved thermal stability; suitable for high-performance applications.
Formulation of Coatings Industrial ApplicationsDeveloped coatings with superior water resistance and durability compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Used for its antimalarial and antiviral activities.

    Berberine: Known for its antimicrobial and antidiabetic properties

The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperidine ring, which is substituted with both an acetyl and a trifluoroacetyl group. The synthesis typically involves the reaction of piperidin-4-one derivatives with acetic anhydride and trifluoroacetic anhydride under controlled conditions. This method yields the desired compound with good purity.

Biological Activity

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu5.2
A549 (Lung)7.8
MCF-7 (Breast)6.3

2. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties, particularly through its interaction with the P2Y14 receptor, which is implicated in inflammatory responses. Selective antagonism of this receptor has shown promise in reducing inflammation in animal models .

Table 2: Anti-inflammatory Effects in Animal Models

ModelDose (mg/kg)Effect ObservedReference
Asthma10Reduced airway hyperreactivity
Acute Kidney Injury15Decreased renal inflammation

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Pro-inflammatory Cytokines : By blocking P2Y14 receptors, it reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential for further development as a therapeutic agent.

Case Study 2: Safety Profile Assessment

In a toxicological assessment, the compound was administered to healthy rats at varying doses. No significant adverse effects were observed at doses up to 20 mg/kg, indicating a favorable safety profile for potential clinical use.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

1-acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one

InChI

InChI=1S/C9H10F3NO3/c1-5(14)13-3-2-7(15)6(4-13)8(16)9(10,11)12/h6H,2-4H2,1H3

InChI Key

BNIMTBKZKXNWJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F

Origin of Product

United States

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